2,2,2-Trifluoroethyl carbamate 2,2,2-Trifluoroethyl carbamate
Brand Name: Vulcanchem
CAS No.: 461-37-0
VCID: VC2025457
InChI: InChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8)
SMILES: C(C(F)(F)F)OC(=O)N
Molecular Formula: C3H4F3NO2
Molecular Weight: 143.06 g/mol

2,2,2-Trifluoroethyl carbamate

CAS No.: 461-37-0

Cat. No.: VC2025457

Molecular Formula: C3H4F3NO2

Molecular Weight: 143.06 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoroethyl carbamate - 461-37-0

Specification

CAS No. 461-37-0
Molecular Formula C3H4F3NO2
Molecular Weight 143.06 g/mol
IUPAC Name 2,2,2-trifluoroethyl carbamate
Standard InChI InChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8)
Standard InChI Key PBOAGYSGWIHKHA-UHFFFAOYSA-N
SMILES C(C(F)(F)F)OC(=O)N
Canonical SMILES C(C(F)(F)F)OC(=O)N

Introduction

Chemical Identity and Basic Information

Nomenclature and Identification

2,2,2-Trifluoroethyl carbamate represents a specific class of fluorinated carbamates with unique physical and chemical properties. The compound is characterized by several identification parameters that allow for its precise recognition in chemical databases and literature .

ParameterValue
Chemical FormulaC₃H₄F₃NO₂
Molecular Weight143.07 g/mol
CAS Number461-37-0
IUPAC Name2,2,2-trifluoroethyl carbamate
PubChem CID9504098
MDL NumberMFCD00460713
European Community (EC) Number871-229-9

The compound's structure features a carbamate functional group (H₂NCOO-) connected to a 2,2,2-trifluoroethyl group, which provides it with distinctive properties compared to non-fluorinated carbamates . This unique structural arrangement contributes to the compound's stability and reactivity patterns, making it valuable in various applications.

Structural Characteristics

The molecular structure of 2,2,2-trifluoroethyl carbamate contains several key functional groups that define its chemical behavior. The compound can be described using various chemical identifiers that provide insights into its structure and potential chemical interactions .

Structural ParameterValue
Standard InChIInChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8)
InChI KeyPBOAGYSGWIHKHA-UHFFFAOYSA-N
SMILESC(C(F)(F)F)OC(=O)N

The presence of the trifluoromethyl group (-CF₃) attached to a carbon adjacent to the oxygen in the carbamate moiety creates a unique electronic environment that influences the compound's reactivity and stability . The three fluorine atoms introduce significant electronegativity and alter the electron distribution throughout the molecule, affecting its intermolecular interactions and chemical behavior.

Physical and Chemical Properties

Physical Properties

2,2,2-Trifluoroethyl carbamate exhibits distinctive physical properties that are influenced by its molecular structure, particularly the presence of the trifluoroethyl group. These properties are crucial for understanding its behavior in various applications and experimental conditions .

PropertyValueReference
AppearancePowder
Density1.407 g/cm³
Boiling Point154.1 °C at 760 mmHg
Flash Point47 °C
Vapor Pressure3.223 mmHg at 25 °C
Index of Refraction1.347
LogP1.15780
Polar Surface Area (PSA)53.31000
Exact Mass143.01900
Storage Temperature4 °C (recommended)

The relatively high boiling point compared to its molecular weight reflects the influence of intermolecular forces, including hydrogen bonding through the carbamate group. The moderate LogP value (1.15780) indicates a balance between hydrophilic and hydrophobic properties, suggesting potential utility in biological systems where such balance is often advantageous .

Chemical Reactivity

The chemical reactivity of 2,2,2-trifluoroethyl carbamate is primarily determined by its functional groups: the carbamate moiety and the trifluoroethyl group. The carbamate portion (-NHCOO-) can participate in various reactions typical of carbamates, including hydrolysis, aminolysis, and condensation reactions .

The presence of the electron-withdrawing trifluoroethyl group significantly influences the reactivity of the carbamate functionality. This electron-withdrawing effect can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, it can decrease the nucleophilicity of the nitrogen atom in the carbamate group .

In medicinal chemistry applications, the 2,2,2-trifluoroethyl carbamate group has been described as "polar and lipophilic" and "well tolerated" in certain molecular scaffolds, particularly in the development of inhibitors targeting Mycobacterium tuberculosis . This suggests that the group can contribute favorably to drug-like properties when incorporated into larger molecular structures.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural characteristics of 2,2,2-trifluoroethyl carbamate. Both proton (¹H) and carbon (¹³C) NMR data are available for this compound, allowing for detailed structural analysis .

The ¹H NMR spectrum of 2,2,2-trifluoroethyl carbamate shows characteristic signals that correspond to the different hydrogen environments in the molecule. Similarly, the ¹³C NMR spectrum reveals the distinct carbon environments, with notable coupling patterns due to the influence of the fluorine atoms .

The presence of the trifluoromethyl group (-CF₃) creates distinctive splitting patterns in both ¹H and ¹³C NMR spectra due to the coupling between fluorine and the adjacent nuclei. These characteristic patterns serve as important diagnostic features for identifying the compound and confirming its structure .

Detailed spectroscopic data, including specific chemical shifts and coupling constants, are documented in specialized literature and can be used for definitive identification and purity assessment of 2,2,2-trifluoroethyl carbamate samples .

Synthesis and Preparation

Synthetic Routes

Multiple synthetic approaches can be employed to produce 2,2,2-trifluoroethyl carbamate, with the choice of method often depending on available starting materials, desired scale, and specific requirements for purity or stereochemistry.

One documented approach involves the reaction of 2,2,2-trifluoroethanol with an appropriate carbamoylating agent, such as carbonyldiimidazole or phosgene derivatives, followed by treatment with ammonia or ammonium salts . This general method follows established procedures for carbamate synthesis but requires careful handling due to the reactivity of the intermediates.

Another potential synthetic route might involve the reaction of 2,2,2-trifluoroethanol with isocyanates, which can directly form carbamates under appropriate conditions. The specific reaction conditions, including choice of solvent, temperature, and catalyst, can significantly influence the yield and purity of the final product .

Research findings suggest that optimized procedures can achieve high yields of 2,2,2-trifluoroethyl carbamate, making it accessible for various applications in laboratory and industrial settings where fluorinated building blocks are required .

Applications in Research and Development

Medicinal Chemistry Applications

2,2,2-Trifluoroethyl carbamate has demonstrated significant utility in medicinal chemistry, particularly in the development of potential therapeutic agents. One notable application involves its incorporation into trisubstituted benzimidazoles being investigated as inhibitors of Mycobacterium tuberculosis .

In Structure-Activity Relationship (SAR) studies, the 2,2,2-trifluoroethyl carbamate group has been described as "well tolerated" in certain molecular scaffolds (compounds designated as 5n, 5o, 5p in the literature), suggesting that it can contribute favorably to the biological activity profile of drug candidates . The combination of polarity and lipophilicity imparted by this group appears to enhance the pharmacological properties of the target compounds.

CompoundMtb Strain Inhibition
5f with carbamate group0.06-0.13 μM
INH (reference compound)0.01-0.25 μM
SB-P3G2 (reference compound)0.63-1.25 μM

The data indicates that compounds incorporating carbamate functionalities can achieve potency comparable to established antimycobacterial agents, highlighting the potential value of 2,2,2-trifluoroethyl carbamate as a building block in the development of novel therapeutic agents .

Synthetic Organic Chemistry

Related Compounds and Derivatives

Structural Analogs

Several structural analogs and derivatives of 2,2,2-trifluoroethyl carbamate have been reported in the literature, demonstrating the diversity of this compound class and their applications .

One significant related compound is tert-butyl (2,2,2-trifluoroethyl)carbamate (CAS: 470703-82-3), which features a different structural arrangement where the trifluoroethyl group is attached to the nitrogen rather than the oxygen of the carbamate functionality . This compound has a molecular weight of 199.17 g/mol and has applications in pharmaceutical research and organic synthesis .

Another related compound is methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate (CAS: 154503-91-0), which incorporates additional methyl substitution on the nitrogen atom of the carbamate group . This structural modification alters the electronic properties and reactivity of the compound compared to the parent 2,2,2-trifluoroethyl carbamate.

2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate represents a more complex derivative where the carbamate nitrogen is substituted with an aromatic system, specifically a 2-ethyl-6-methylphenyl group . This compound demonstrates how the basic 2,2,2-trifluoroethyl carbamate structure can be elaborated to create more complex molecular architectures with specific properties or functions.

Hazard StatementClassificationOccurrence in Notifications
H302Harmful if swallowed100%
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H335May cause respiratory irritation100%

The compound is classified under several hazard categories, including Acute Toxicity (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3) for respiratory tract irritation .

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